2-Hexyne

Beschreibung

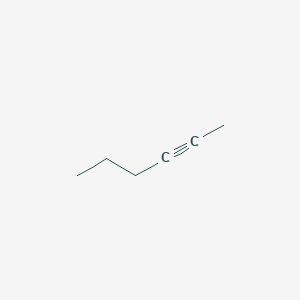

Structure

3D Structure

Eigenschaften

IUPAC Name |

hex-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELUCTCJOARQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42121-00-6 | |

| Record name | 2-Hexyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42121-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9074725 | |

| Record name | 2-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

764-35-2 | |

| Record name | 2-Hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC0WA2IXU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexyne: Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hexyne, an internal alkyne that serves as a versatile building block in organic synthesis. This document details its chemical and physical properties, spectroscopic data, and key synthetic and reaction protocols, presenting quantitative data in accessible tables and illustrating reaction pathways with a clear diagram.

Core Properties and Identifiers of this compound

This compound, also known as hex-2-yne, is a colorless to light yellow liquid.[1] Its fundamental properties and identifiers are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol [2] |

| IUPAC Name | Hex-2-yne[3] |

| CAS Number | 764-35-2[4] |

| Linear Formula | CH₃CH₂CH₂C≡CCH₃[5] |

| SMILES | CCCC#CC[5] |

| InChI Key | MELUCTCJOARQQG-UHFFFAOYSA-N[4] |

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification.

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[1][6] |

| Boiling Point | 83.8 °C[3] |

| Melting Point | -88 °C[3] |

| Density | 0.7317 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.414[5] |

| Solubility in Water | 0.3 g/L at 25 °C (very slightly soluble)[1] |

| Flash Point | -11 °C (12.2 °F) - closed cup[5] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for the confirmation of this compound's structure. The following tables summarize its key spectral data.

¹H NMR (Proton NMR) Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.097 | m | 2H | -C≡C-CH₂- |

| 1.781 | t | 3H | -C≡C-CH₃ |

| 1.495 | h | 2H | -CH₂-CH₂-CH₃ |

| 0.967 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 79 | -C ≡C-CH₂- |

| 75 | CH₃-C ≡C- |

| 24 | -C≡C-C H₂- |

| 22 | -C H₂-CH₂-CH₃ |

| 13 | -C H₂-CH₃ |

| 3 | -C≡C-C H₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 2965 | C-H stretch (sp³) |

| 2875 | C-H stretch (sp³) |

| 2240 | C≡C stretch (internal) |

| 1465 | C-H bend (CH₂) |

| 1380 | C-H bend (CH₃) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 82 | Molecular ion [M]⁺ |

| 67 | [M - CH₃]⁺ (Loss of a methyl group) |

| 53 | [M - C₂H₅]⁺ (Loss of an ethyl group) |

Synthesis and Reaction Protocols

This compound is a valuable intermediate in the synthesis of various organic compounds. Below are detailed protocols for its synthesis and key reactions.

Synthesis of this compound via Alkylation of 1-Pentyne (B49018)

A common method for the synthesis of internal alkynes like this compound is the alkylation of a terminal alkyne.[7] This procedure involves the deprotonation of 1-pentyne with a strong base to form an acetylide anion, followed by nucleophilic attack on an alkyl halide.

Experimental Protocol:

-

Deprotonation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pentyne in a suitable aprotic solvent such as liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF).

-

Base Addition: Slowly add one equivalent of a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to the solution at an appropriate temperature (e.g., -78 °C for n-BuLi in THF or -33 °C for NaNH₂ in liquid ammonia).

-

Formation of Acetylide Anion: Allow the reaction mixture to stir for approximately one hour to ensure the complete formation of the pentynide anion.

-

Alkylation: Add one equivalent of iodomethane (B122720) (CH₃I) dropwise to the solution.

-

Reaction Completion: Let the reaction mixture slowly warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation.

Key Reactions of this compound

The triple bond in this compound is a reactive functional group that can undergo various transformations.

The partial hydrogenation of an alkyne to a cis-alkene can be achieved using a poisoned catalyst, such as Lindlar's catalyst.[8] This catalyst is composed of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline.[1][3]

Experimental Protocol:

-

Catalyst Setup: In a reaction flask, place the Lindlar catalyst (typically 5-10% by weight relative to the alkyne).

-

Solvent and Substrate Addition: Evacuate the flask and backfill with an inert gas. Add a suitable solvent (e.g., ethanol, ethyl acetate, or hexane) followed by this compound.

-

Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically from a balloon to maintain a pressure of approximately 1 atm.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC to ensure the reaction is stopped after the consumption of the alkyne to prevent over-reduction to hexane.

-

Work-up: Once the reaction is complete, replace the hydrogen atmosphere with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude cis-2-hexene (B1348261), which can be further purified if necessary.

The hydration of an alkyne, typically catalyzed by a strong acid and a mercury(II) salt, results in the formation of a ketone.[6][9] The reaction proceeds through an enol intermediate which tautomerizes to the more stable keto form.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, add water and cool it in an ice bath.

-

Acid Addition: Slowly add concentrated sulfuric acid with stirring.

-

Catalyst Addition: Add a catalytic amount of mercury(II) sulfate (B86663) (HgSO₄).

-

Substrate Addition: Slowly add this compound to the acidic solution with vigorous stirring at room temperature.

-

Reaction Completion: Allow the reaction to stir for several hours or until completion as monitored by TLC or GC.

-

Work-up: Cool the reaction flask in an ice-water bath and then add water.

-

Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers and wash the organic layer with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure. The resulting 2-hexanone (B1666271) can be purified by distillation.

Synthetic Pathways of this compound

The following diagram illustrates the synthesis of this compound from 1-pentyne and its subsequent conversion to cis-2-hexene and 2-hexanone.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2] It may cause skin, eye, and respiratory system irritation.[1] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. Store in a flammables area away from heat and ignition sources.

Applications

This compound is a versatile building block in organic synthesis. Its triple bond can undergo a variety of chemical transformations, making it a useful precursor for the synthesis of more complex molecules.[8] It is used in the production of pharmaceuticals, agrochemicals, and as a solvent in certain applications.[1] Its ability to be selectively hydrogenated to cis-2-hexene is particularly valuable in stereoselective synthesis.[8]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.winthrop.edu [chem.winthrop.edu]

- 3. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. orgosolver.com [orgosolver.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. bohr.winthrop.edu [bohr.winthrop.edu]

An In-depth Technical Guide to the Physical Properties of 2-Hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-hexyne, a valuable building block in organic synthesis. The information enclosed is curated for professionals in the fields of chemical research and drug development, offering precise data and methodologies to support laboratory and developmental work.

Core Physical Properties

This compound, an internal alkyne, possesses distinct physical characteristics that are crucial for its handling, reaction setup, and purification. The primary physical constants are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 83.8 - 85 °C[1][2][3][4] | Standard Atmospheric Pressure |

| Density | 0.731 g/mL[1][3][4] | at 25 °C |

| Melting Point | -90 °C[1][3] | - |

| Molar Mass | 82.146 g·mol⁻¹[2] | - |

| Refractive Index | 1.414[1][3][4] | at 20 °C |

| Flash Point | 12 °F[1][3] | - |

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for ascertaining the boiling point and density of this compound.

1. Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a standard procedure in organic chemistry labs.

-

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil)

-

-

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

The capillary tube, with its open end downwards, is placed into the fusion tube containing the this compound.

-

The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the heating bath.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6]

-

2. Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a volumetric flask.

-

Apparatus:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance

-

Constant temperature bath

-

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m₃).

-

The density of this compound (ρ_hexyne) is calculated using the following formula: ρ_hexyne = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The linear geometry of the alkyne functional group and the overall molecular size influence its intermolecular forces, which in turn dictate its boiling point and density.

Caption: Relationship between this compound's structure and its physical properties.

References

- 1. This compound CAS#: 764-35-2 [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 764-35-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-己炔 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

An In-depth Technical Guide to 2-Hexyne

CAS Number: 764-35-2 IUPAC Name: Hex-2-yne

Introduction

2-Hexyne, also known by its IUPAC name Hex-2-yne, is a linear internal alkyne with the chemical formula C₆H₁₀. As a versatile six-carbon building block, its rigid, linear structure and the reactivity of its carbon-carbon triple bond make it a valuable intermediate in a variety of organic syntheses. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, spectroscopic data for characterization, and safety information. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who may utilize this compound as a starting material or intermediate in their work.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental planning and data analysis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 764-35-2 | [1] |

| IUPAC Name | Hex-2-yne | [1] |

| Molecular Formula | C₆H₁₀ | [1] |

| Molar Mass | 82.14 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.731 g/mL at 25 °C | [1] |

| Boiling Point | 83.8 °C | [1] |

| Melting Point | -88 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4135 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral features.

| Spectroscopy | Key Features and Chemical Shifts (δ) |

| ¹H NMR | δ ≈ 2.1 ppm (q, 2H, -C≡C-CH₂-), δ ≈ 1.8 ppm (t, 3H, -C≡C-CH₃), δ ≈ 1.5 ppm (sextet, 2H, -CH₂-CH₂-CH₃), δ ≈ 1.0 ppm (t, 3H, -CH₂-CH₃) |

| ¹³C NMR | δ ≈ 79.5 ppm (-C≡C-), δ ≈ 75.5 ppm (-C≡C-), δ ≈ 22.5 ppm (-CH₂-), δ ≈ 20.5 ppm (-CH₂-), δ ≈ 13.5 ppm (-CH₃), δ ≈ 3.5 ppm (-CH₃) |

| Infrared (IR) | ~2970-2870 cm⁻¹ (C-H stretch), ~2240 cm⁻¹ (C≡C stretch, weak for internal alkyne) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 82 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent stereoselective reduction to cis- and trans-2-hexene, as well as its hydration to 2-hexanone.

Synthesis of this compound via Alkylation of a Terminal Alkyne

This compound is commonly synthesized by the alkylation of a smaller terminal alkyne, such as 1-butyne, with an appropriate alkyl halide. This Sₙ2 reaction involves the deprotonation of the terminal alkyne to form a potent acetylide nucleophile.

Reaction: CH₃CH₂C≡CH + NaNH₂ → CH₃CH₂C≡CNa + NH₃ CH₃CH₂C≡CNa + CH₃CH₂Br → CH₃CH₂C≡CCH₂CH₃ + NaBr

Experimental Protocol:

-

Apparatus Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The system is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Deprotonation: Liquid ammonia (B1221849) (approx. 200 mL) is condensed into the flask at -78 °C (dry ice/acetone bath). A catalytic amount of iron(III) nitrate (B79036) is added, followed by the portion-wise addition of sodium metal (2.3 g, 0.1 mol) until a persistent blue color is observed. 1-Butyne (5.4 g, 0.1 mol) is then slowly added via the dropping funnel. The reaction mixture is stirred for 1 hour to ensure complete formation of the sodium butynide.

-

Alkylation: Ethyl bromide (10.9 g, 0.1 mol) is added dropwise to the stirred suspension of sodium butynide over 30 minutes.[3] The reaction is allowed to proceed for 2 hours at -78 °C.

-

Work-up: The cooling bath is removed, and the ammonia is allowed to evaporate. The residue is cautiously treated with 100 mL of cold water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation to yield the final product.

Stereoselective Reduction to cis-2-Hexene (B1348261) (Lindlar Hydrogenation)

The partial hydrogenation of this compound using a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen across the triple bond, yielding cis-2-hexene with high stereoselectivity.[4]

Experimental Protocol:

-

Catalyst Preparation: A hydrogenation flask is charged with Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10% w/w relative to the alkyne).[5]

-

Reaction Setup: The flask is evacuated and backfilled with hydrogen gas. A suitable solvent, such as ethyl acetate (B1210297) or hexane, is added, followed by this compound (8.2 g, 0.1 mol). For enhanced selectivity, quinoline (B57606) (1-2 equivalents relative to lead) can be added to further moderate catalyst activity.[5]

-

Hydrogenation: The mixture is stirred vigorously under a hydrogen atmosphere (1 atm, typically from a balloon) at room temperature.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the catalyst.[5]

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude cis-2-hexene, which can be further purified by distillation if necessary.

References

A Technical Guide to the Synthesis of 2-Hexyne from Acetylene

Abstract: This document provides an in-depth technical guide for the synthesis of the internal alkyne 2-hexyne, starting from the fundamental building block, acetylene (B1199291). The core synthetic strategy involves a sequential, two-step alkylation of acetylene via its acetylide anion. This process is a cornerstone of synthetic organic chemistry for carbon-carbon bond formation. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed reaction mechanisms, comprehensive experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Pathway: Sequential Alkylation

The most direct and versatile method for synthesizing unsymmetrical internal alkynes such as this compound from acetylene is through a sequential alkylation process. The strategy leverages the acidity of the terminal protons of acetylene and its mono-alkylated derivatives.

The overall transformation can be summarized in four primary steps:

-

Deprotonation of Acetylene: Acetylene is treated with a strong base, typically sodium amide (NaNH₂) in liquid ammonia (B1221849), to generate the sodium acetylide salt.[1][2][3]

-

First Alkylation: The nucleophilic acetylide anion undergoes an Sₙ2 reaction with a primary alkyl halide (e.g., 1-bromopropane) to yield a terminal alkyne, 1-pentyne (B49018).

-

Second Deprotonation: The resulting terminal alkyne, 1-pentyne, is deprotonated with sodium amide to form the corresponding sodium pentynide salt.

-

Second Alkylation: The pentynide anion is then treated with a second alkyl halide (e.g., iodomethane) to yield the final product, this compound.

The complete reaction scheme is as follows:

Step 1 & 2: HC≡CH + NaNH₂ → HC≡C⁻Na⁺ ---(CH₃CH₂CH₂Br)→ CH₃CH₂CH₂C≡CH Step 3 & 4: CH₃CH₂CH₂C≡CH + NaNH₂ → CH₃CH₂CH₂C≡C⁻Na⁺ ---(CH₃I)→ CH₃CH₂CH₂C≡CCH₃

This sequential approach allows for the controlled introduction of two different alkyl groups onto the acetylene scaffold.

Detailed Reaction Mechanisms

The hydrogen atoms attached to the sp-hybridized carbons of a terminal alkyne are significantly more acidic (pKa ≈ 25) than those on sp² or sp³ hybridized carbons.[2] This increased acidity allows for their removal by a sufficiently strong base. Sodium amide (NaNH₂), the salt of the conjugate base of ammonia (pKa ≈ 38), is an ideal reagent for this purpose.[2][4] The reaction is an acid-base equilibrium that lies far to the right, ensuring near-quantitative formation of the acetylide anion.[2]

The generated acetylide anion is a potent carbon-based nucleophile.[4][5][6] It readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions with appropriate electrophiles. For efficient C-C bond formation and high yields, the alkylating agent must be an unhindered primary or methyl halide.[5][7] Secondary or tertiary halides will predominantly lead to elimination (E2) products, as the strongly basic acetylide anion will abstract a proton instead of attacking the electrophilic carbon.[5]

Experimental Protocols

This section details a representative laboratory procedure for the synthesis of this compound from acetylene.

Safety Precautions:

-

Sodium amide (NaNH₂) reacts violently with water and is corrosive. Handle in an inert, anhydrous atmosphere.[3]

-

Liquid ammonia is a hazardous substance; work in a well-ventilated fume hood and wear appropriate personal protective equipment (cryogenic gloves, face shield).

-

Sodium metal is highly reactive with water.

-

Alkyl halides are volatile and potentially toxic.

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet/outlet bubbler. All glassware must be flame-dried under an inert atmosphere (nitrogen or argon) prior to use.

Protocol:

Part A: Synthesis of 1-Pentyne

-

Preparation of Sodium Amide: In the reaction flask, condense approximately 250 mL of anhydrous liquid ammonia by cooling the flask in a dry ice/acetone bath (-78 °C). Add a small crystal of iron(III) nitrate (B79036) as a catalyst. Carefully add small, freshly cut pieces of sodium metal (1.1 eq) to the stirring ammonia. The initial deep blue color will fade to a gray suspension upon complete formation of sodium amide, which typically takes 30-60 minutes.[8][9]

-

Formation of Sodium Acetylide: Bubble purified acetylene gas through the sodium amide suspension for approximately 1-2 hours to ensure complete formation of sodium acetylide.

-

First Alkylation: Slowly add 1-bromopropane (B46711) (1.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen.

-

Work-up and Isolation: Carefully quench the reaction residue by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation. The crude 1-pentyne can be purified by fractional distillation.

Part B: Synthesis of this compound

-

Preparation of Sodium Pentynide: Set up the reaction apparatus as described above. Condense ~200 mL of liquid ammonia and prepare sodium amide using sodium metal (1.1 eq) and catalytic iron(III) nitrate.

-

Deprotonation: Cool the sodium amide suspension to -78 °C and add the purified 1-pentyne (1.0 eq) dropwise. Stir the mixture for one hour to ensure complete formation of the sodium pentynide salt.

-

Second Alkylation: Add iodomethane (B122720) (1.05 eq) dropwise to the suspension. Stir for 2-3 hours at -78 °C.

-

Work-up and Purification: Allow the ammonia to evaporate as described previously. Quench the reaction with saturated aqueous ammonium chloride and perform an ether extraction. The combined organic layers are washed with water, brine, and dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the final product, this compound, is purified by fractional distillation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Yields are representative for this class of reaction and may vary based on specific experimental conditions and techniques.

| Step | Reactant | Reagents & Solvents | Key Conditions | Product | Expected Yield |

| 1 | Acetylene | Na, Fe(NO₃)₃ (cat.), liq. NH₃ | -78 °C to -33 °C | Sodium Acetylide | In situ, ~quantitative |

| 2 | Sodium Acetylide | 1-Bromopropane | -33 °C, then warm to RT | 1-Pentyne | 70-80% |

| 3 | 1-Pentyne | Na, Fe(NO₃)₃ (cat.), liq. NH₃ | -78 °C to -33 °C | Sodium Pentynide | In situ, ~quantitative |

| 4 | Sodium Pentynide | Iodomethane | -78 °C, then warm to RT | This compound | 75-85% |

Visualized Workflow and Mechanism

The following diagrams illustrate the overall experimental workflow and the core chemical transformations.

Caption: Overall workflow for the two-step synthesis of this compound.

Caption: Stepwise mechanism for the synthesis of this compound.

References

- 1. Explain the mechanism? | Sathee Forum [forum.prutor.ai]

- 2. askfilo.com [askfilo.com]

- 3. C2H2xrightarrowNaNH2Axrightarrow1 Bromoheptan eB What class 11 chemistry CBSE [vedantu.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic data for 2-Hexyne (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 2-Hexyne

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, tabulated data, and visual representations to aid in the structural elucidation and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₁₀) is an internal alkyne with a molecular weight of 82.14 g/mol .[1][2][3][4] Its linear triple bond and associated alkyl chain give rise to a distinct spectroscopic signature. This guide details the characteristic signals and fragments observed in ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key information for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows four distinct signals corresponding to the four unique proton environments in the molecule. The data presented was acquired in deuterated chloroform (B151607) (CDCl₃).[5][6]

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| -C≡C-CH₃ (C1) | ~1.78 | Triplet (t) | 3H | ~2.5 |

| -C≡C-CH₂- (C4) | ~2.10 | Multiplet (m) | 2H | - |

| -CH₂-CH₃ (C5) | ~1.50 | Sextet (h) | 2H | ~6 |

| -CH₃ (C6) | ~0.96 | Triplet (t) | 3H | ~6 |

Table 1: ¹H NMR Data for this compound.[5][7]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays six signals, one for each of the six carbon atoms. The two sp-hybridized carbons of the alkyne functional group are characteristically shifted downfield.

| Signal Assignment | Chemical Shift (δ) [ppm] |

| -C≡C-C H₃ (C1) | ~3 |

| C H₃ (C6) | ~13 |

| C H₂-CH₃ (C5) | ~22 |

| -C≡C-C H₂- (C4) | ~24 |

| -C ≡C- (C2/C3) | ~75 |

| -C≡C - (C3/C2) | ~79 |

Table 2: ¹³C NMR Data for this compound.[7]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra for a compound like this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of high-purity this compound in about 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).[8] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (0 ppm).[8]

-

Instrumentation : Utilize a Nuclear Magnetic Resonance (NMR) spectrometer with a proton frequency of 300 MHz or higher to ensure good signal dispersion.[8]

-

¹H NMR Data Acquisition :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Acquisition Time : Generally 2-4 seconds.

-

Relaxation Delay : A delay of 1-2 seconds between pulses allows for full proton relaxation.[8]

-

Number of Scans : 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.[8]

-

-

¹³C NMR Data Acquisition :

-

Decoupling : Employ proton decoupling to simplify the spectrum to singlets and enhance the signal-to-noise ratio.[8]

-

Pulse Sequence : A standard single-pulse experiment with proton decoupling is appropriate.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the key functional group is the internal carbon-carbon triple bond (C≡C).

IR Spectral Data

Due to the internal and relatively symmetric nature of the alkyne in this compound, the stretching vibration of the C≡C bond results in a very small change in the molecular dipole moment. Consequently, this absorption is typically very weak or absent in the IR spectrum, a characteristic feature of internal alkynes.[9][10] The primary observable absorptions arise from the alkyl portions of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2960-2850 | C(sp³)-H Stretch | Strong |

| ~2250 | C≡C Stretch | Very Weak / Absent |

| ~1465 | -CH₂- Bend (Scissoring) | Medium |

| ~1380 | -CH₃ Bend (Symmetric) | Medium |

Table 3: Key IR Absorptions for this compound.

Experimental Protocol for IR Spectroscopy

The following protocol outlines the acquisition of an FTIR spectrum for a neat liquid sample like this compound.

-

Instrumentation : A Fourier Transform Infrared (FTIR) Spectrometer is used. The analysis can be performed using IR-transparent salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.[9]

-

Methodology (Liquid Film on Salt Plates) :

-

Background Collection : Ensure the sample compartment is empty and run a background scan. This records the spectrum of atmospheric CO₂ and water vapor, which is then automatically subtracted from the sample's spectrum.[9]

-

Sample Preparation : Place a single drop of this compound onto one clean salt plate.[9]

-

Cell Assembly : Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Secure the plates in the spectrometer's sample holder.[9]

-

Sample Analysis : Place the sample holder into the spectrometer's beam path and acquire the spectrum.

-

Cleaning : After analysis, thoroughly clean the salt plates with a volatile solvent (e.g., isopropanol (B130326) or chloroform) and store them in a desiccator to prevent damage from moisture.[9]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data

Electron Ionization (EI) is a common technique for volatile compounds like this compound. The molecule is ionized to produce a molecular ion (M⁺˙), which can then undergo fragmentation.

| m/z | Proposed Fragment | Relative Intensity (%) |

| 82 | [C₆H₁₀]⁺˙ (Molecular Ion) | 74.1 |

| 67 | [C₅H₇]⁺ | 100.0 |

| 53 | [C₄H₅]⁺ | 60.6 |

| 41 | [C₃H₅]⁺ | 45.5 |

| 54 | [C₄H₆]⁺ | 37.8 |

| 39 | [C₃H₃]⁺ | 35.8 |

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound.[5]

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction : The sample must be introduced into the vacuum system of the mass spectrometer in the gas phase.[11] For a volatile liquid like this compound, this can be achieved via direct injection or through a gas chromatograph (GC-MS).

-

Ionization Method : Electron Impact (EI) is a standard method for this type of analysis. The vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing an electron to be ejected and forming a radical cation (molecular ion).[12] This is considered a "hard" ionization technique as it induces significant fragmentation.[12][13]

-

Mass Analysis : The resulting ions (the molecular ion and its fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection : An ion detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Correlation

The combination of these spectroscopic techniques provides a complete picture of the molecular structure. NMR defines the carbon-hydrogen connectivity, IR identifies the alkyne functional group, and MS confirms the molecular weight and fragmentation pattern.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C6H10 | CID 33629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound(764-35-2) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. (Solved) - 1. Study the NMR spectrum of this compound (C6H10) (Figure 40). 1H-NMR... (1 Answer) | Transtutors [transtutors.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. How can IR spectroscopy distinguish between 1-hexyne, this compound, a... | Study Prep in Pearson+ [pearson.com]

- 11. as.uky.edu [as.uky.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Isomers of hex-2-yne and their properties

An In-depth Technical Guide to the Isomers of Hex-2-yne and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of hex-2-yne, which all share the molecular formula C₆H₁₀. The document details their physical and chemical properties, methods of synthesis and analysis, and key reaction pathways. The information is presented to facilitate research and development in chemistry and drug discovery.

Introduction to the Isomers of C₆H₁₀

The molecular formula C₆H₁₀ corresponds to a degree of unsaturation of two, indicating the presence of two double bonds, one triple bond, one ring and a double bond, or two rings. This leads to a diverse array of structural and stereoisomers, which can be broadly categorized as alkynes, dienes, and cyclic alkenes. These isomers often exhibit distinct physical, chemical, and biological properties.

Alkyne Isomers

The alkyne isomers of C₆H₁₀ are characterized by the presence of a carbon-carbon triple bond. Their properties are significantly influenced by the position of this triple bond and the branching of the carbon chain.

Physical Properties of Alkyne Isomers

The following table summarizes key physical properties of the main alkyne isomers of C₆H₁₀.

| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Hex-1-yne | CH≡C(CH₂)₃CH₃ | 71-72[1] | -132[1] | 0.715 (at 25°C)[1] | 1.400 |

| Hex-2-yne | CH₃C≡C(CH₂)₂CH₃ | 83.8[2] | -88[2] | 0.7317[2] | 1.4135[2] |

| Hex-3-yne | CH₃CH₂C≡CCH₂CH₃ | 81-82 | -105 | 0.723 | 1.412 |

| 3-Methylpent-1-yne | CH≡CCH(CH₃)CH₂CH₃ | 65-66 | - | 0.721 | 1.404 |

| 4-Methylpent-1-yne | CH≡CCH₂CH(CH₃)₂ | 62[3] | -105[3] | 0.724[3] | 1.393[3] |

| 4-Methylpent-2-yne | CH₃C≡CCH(CH₃)₂ | 84-85 | - | 0.718 | 1.415 |

| 3,3-Dimethylbut-1-yne | CH≡CC(CH₃)₃ | 39-40 | - | 0.669 | 1.375 |

Chemical Properties and Reactions

Terminal alkynes, such as hex-1-yne, are notable for the acidity of the acetylenic proton, which can be deprotonated by strong bases to form acetylide anions. These anions are potent nucleophiles in organic synthesis. Internal alkynes, like hex-2-yne and hex-3-yne, do not have this acidic proton but can undergo various addition reactions across the triple bond.

A significant reaction is the alkyne zipper reaction , which involves the isomerization of an internal alkyne to a terminal alkyne using a strong base, such as potassium 3-aminopropylamide. This reaction proceeds through a series of deprotonation-reprotonation steps involving allene (B1206475) intermediates.[4][5]

Diene Isomers

Diene isomers of C₆H₁₀ possess two carbon-carbon double bonds. The relative positions of these double bonds (conjugated, isolated, or cumulated) and the stereochemistry (E/Z) around them lead to a large number of isomers with varied properties.

Physical Properties of Selected Diene Isomers

| Isomer Name | Structure | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| (2E,4E)-Hexa-2,4-diene | CH₃CH=CHCH=CHCH₃ | 82 | 0.720 | 1.445 |

| (2E,4Z)-Hexa-2,4-diene | CH₃CH=CHCH=CHCH₃ | 78 | 0.723 | 1.447 |

| (2Z,4Z)-Hexa-2,4-diene | CH₃CH=CHCH=CHCH₃ | 77 | 0.731 | 1.450 |

| Hexa-1,5-diene | CH₂=CH(CH₂)₂CH=CH₂ | 59.5 | 0.690 | 1.404 |

Cycloalkene Isomers

Cyclic isomers of C₆H₁₀ contain one ring and one double bond. The size of the ring and the position of the double bond and any substituents are key structural features.

Physical Properties of Selected Cycloalkene Isomers

| Isomer Name | Structure | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Cyclohexene | A six-membered ring with one double bond | 83 | 0.811 | 1.446 |

| 1-Methylcyclopentene | A five-membered ring with a methyl group on the double bond | 76 | 0.780 | 1.434 |

| 3-Methylcyclopentene | A five-membered ring with a methyl group adjacent to the double bond | 75.5 | 0.773 | 1.431 |

Experimental Protocols

Synthesis of Hex-1-yne

Principle: This synthesis involves the alkylation of sodium acetylide with 1-bromobutane (B133212) in liquid ammonia (B1221849).[1]

Materials:

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Acetylene (B1199291) (C₂H₂)

-

1-Bromobutane (CH₃(CH₂)₃Br)

-

Dry diethyl ether

Procedure:

-

Set up a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer.

-

Condense approximately 200 mL of ammonia into the flask.

-

Add a small piece of sodium metal to the liquid ammonia to ensure it is dry (a persistent blue color indicates dryness).

-

Bubble acetylene gas through the stirred liquid ammonia until a white precipitate of sodium acetylide is formed.

-

Slowly add a solution of 1-bromobutane in dry diethyl ether to the suspension of sodium acetylide.

-

Stir the reaction mixture for several hours, allowing the ammonia to evaporate overnight.

-

Carefully add water to the residue to quench any unreacted sodium amide.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

-

Distill the dried ether solution to obtain pure hex-1-yne.

Isomerization of Hex-2-yne to Hex-1-yne (Alkyne Zipper Reaction)

Principle: An internal alkyne is converted to a terminal alkyne using a superbase, potassium 3-aminopropylamide (KAPA).[4]

Materials:

-

Potassium hydride (KH)

-

Hex-2-yne

-

Inert solvent (e.g., hexane)

-

Dilute hydrochloric acid

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend potassium hydride in the inert solvent.

-

Slowly add 1,3-diaminopropane to the stirred suspension at room temperature. The evolution of hydrogen gas will be observed.

-

After the gas evolution ceases, the KAPA reagent is formed.

-

Add a solution of hex-2-yne in the inert solvent to the KAPA reagent.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).

-

Quench the reaction by carefully adding the mixture to ice-cold dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash with water and brine, and dry over a suitable drying agent.

-

Purify the resulting hex-1-yne by distillation.

Analysis of Hexyne Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates the volatile hexyne isomers based on their boiling points and interactions with the stationary phase of the column. MS then fragments the eluted isomers, providing a unique mass spectrum for identification.[6]

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., non-polar DB-1 or polar DB-WAX).

-

Mass spectrometer with electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the hexyne isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-200

-

-

Data Analysis: Identify the isomers by comparing their retention times and mass spectra to those of known standards or spectral libraries. The molecular ion peak for C₆H₁₀ isomers will be at m/z 82.[7] Fragmentation patterns will differ based on the isomer's structure.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the relationships between different isomers and the pathways for their synthesis.

Caption: Synthesis pathways for linear hexyne isomers.

Caption: Interconversion of hexyne isomers via allene intermediates.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Solvent Compatibility of 2-Hexyne

Abstract: This technical guide provides a comprehensive overview of the solubility and solvent compatibility of this compound (CAS 764-35-2), an internal alkyne used in organic synthesis.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on fundamental chemical principles and the physicochemical properties of this compound. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility values. The guide also covers the chemical compatibility of this compound with various solvent classes, highlighting potential reactions and safety considerations.

Introduction to this compound

This compound is a six-carbon, unsaturated hydrocarbon containing a carbon-carbon triple bond between the second and third carbon atoms.[1] As a nonpolar molecule, its solubility and compatibility are primarily governed by the "like dissolves like" principle.[3] It is a colorless, flammable liquid utilized as an intermediate in various organic syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 764-35-2 | |

| Molecular Formula | C₆H₁₀ | |

| Molecular Weight | 82.14 g/mol | |

| Boiling Point | 84-85 °C | [2] |

| Density | 0.731 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.414 | [2] |

| Flash Point | -11 °C (12.2 °F) |

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its nonpolar hydrocarbon structure, its solubility can be reliably predicted. Alkynes are generally soluble in nonpolar organic solvents and exhibit low solubility in highly polar solvents like water.[3]

Table 2: Predicted Solubility and Miscibility of this compound in Common Solvents

| Solvent | Formula | Type | Predicted Solubility | Rationale |

| Hexane | C₆H₁₄ | Nonpolar | Miscible | Both are nonpolar hydrocarbons, leading to favorable van der Waals interactions.[3][4] |

| Toluene | C₇H₈ | Nonpolar Aromatic | Miscible | As a nonpolar aromatic solvent, it readily dissolves other nonpolar compounds.[3][4] |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | High / Miscible | Its low polarity and predominantly nonpolar character make it an effective solvent for alkynes.[3][4] |

| Chloroform | CHCl₃ | Weakly Polar | High / Miscible | Capable of dissolving a wide range of organic compounds, including nonpolar ones.[4] |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Moderate | Expected to be a reasonably good solvent, though less effective than purely nonpolar ones.[4] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Sparingly Soluble | Its polarity is expected to limit its ability to dissolve the nonpolar this compound.[3] |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | The polar hydroxyl group and hydrogen bonding capabilities reduce its compatibility with a nonpolar alkyne.[3] |

| Methanol | CH₃OH | Polar Protic | Insoluble / Low | A highly polar protic solvent, not expected to be a good solvent for this compound.[3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very Low | Its high polarity makes it a poor solvent for nonpolar hydrocarbons.[4] |

| Water | H₂O | Polar Protic | Insoluble | As a highly polar molecule, water is a very poor solvent for nonpolar compounds like this compound.[3] |

Solvent Compatibility and Reactivity

The compatibility of this compound with a solvent is not only a matter of solubility but also of chemical reactivity. The carbon-carbon triple bond in alkynes is a region of high electron density, making it susceptible to various chemical reactions.

3.1. Non-Reactive Solvents (Generally Compatible)

-

Nonpolar Aprotic Solvents: Alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., benzene, toluene), and ethers (e.g., diethyl ether, tetrahydrofuran) are generally inert towards this compound under standard conditions and are excellent choices for solubilizing it for various applications.

3.2. Potentially Reactive Solvents (Compatibility Considerations)

-

Polar Protic Solvents: Solvents such as water, alcohols (methanol, ethanol), and carboxylic acids can participate in reactions with alkynes, particularly under acidic or catalytic conditions. For instance, the hydration of an internal alkyne like this compound in the presence of strong acid and a mercury catalyst will produce ketones.[5] While this compound might be stable in these solvents at room temperature without a catalyst, the potential for side reactions should be considered, especially in the presence of other reagents or upon heating.

-

Polar Aprotic Solvents: While generally less reactive than protic solvents, some polar aprotic solvents can influence reaction pathways. For example, the stereochemistry of certain addition reactions to alkynes can be solvent-dependent.[6]

-

Strongly Oxidizing or Reducing Environments: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7] Reactions with these can be vigorous and should be avoided unless part of a planned synthesis. For example, ozonolysis of this compound will cleave the triple bond to form carboxylic acids.[8]

3.3. Safety and Handling Precautions

This compound is a highly flammable liquid and vapor.[7][9] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[7][10] Use of non-sparking tools and explosion-proof equipment is recommended.[9][10] Personal protective equipment, including safety goggles, chemical-resistant gloves, and flame-retardant clothing, should be worn.[10]

Experimental Protocols

4.1. Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.

Methodology:

-

Preparation: In separate, labeled glass vials, add 1 mL of each test solvent.

-

Addition of Solute: To each vial, add 100 µL of this compound.

-

Observation: Cap the vials and vortex for 30 seconds. Allow the vials to stand for 5 minutes.

-

Analysis: Visually inspect each vial for signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets. A clear, homogeneous solution indicates solubility at this concentration.

4.2. Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol outlines a general procedure for determining the quantitative solubility of this compound in a specific solvent at a given temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent in a sealed, pre-weighed container.

-

Ensure there is an excess of undissolved this compound to guarantee saturation.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled environment (e.g., a shaker bath) set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation:

-

Allow the mixture to settle at the constant temperature until the undissolved this compound has separated.

-

Carefully transfer a known volume (e.g., 5 mL) of the clear supernatant to a pre-weighed, clean, and dry vial. Be cautious not to transfer any undissolved solute.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the vial containing the supernatant under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the vial containing the residual this compound.

-

The mass of the dissolved this compound is the final weight of the vial minus its initial tare weight.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of dissolved this compound in g) / (Volume of supernatant in L)

-

-

Visualization of Experimental and Logical Workflows

5.1. Workflow for Determining Quantitative Solubility

The following diagram illustrates the experimental workflow for the quantitative determination of this compound's solubility.

Caption: Experimental workflow for determining the quantitative solubility of this compound.

5.2. Logical Workflow for Solvent Selection

This diagram provides a logical decision-making process for selecting an appropriate solvent for a reaction involving this compound, considering both solubility and compatibility.

Caption: Decision-making workflow for selecting a suitable solvent for this compound.

References

- 1. CAS 764-35-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 764-35-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. airgas.com [airgas.com]

- 10. echemi.com [echemi.com]

Thermochemical Profile of 2-Hexyne: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for 2-hexyne, a significant compound in organic synthesis and various research applications. The following sections present its core thermochemical properties, detail the experimental and computational methodologies for their determination, and illustrate a key reaction pathway.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and energy content. These values are fundamental for chemical process design, reaction modeling, and safety assessments. The key thermochemical parameters are summarized in the tables below.

Standard Molar Thermochemical Properties at 298.15 K

| Property | Symbol | Value | Units | Source |

| Enthalpy of Formation (gas) | ΔfH°(g) | 107.70 ± 2.40 | kJ/mol | [1][2] |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | 202.44 | kJ/mol | [2] |

| Standard Molar Entropy (gas) | S°(g) | Not Experimentally Determined | J/mol·K | - |

Temperature-Dependent Ideal Gas Heat Capacity

The ideal gas heat capacity (Cp,gas) of this compound varies with temperature. This data is essential for calculating enthalpy and entropy changes at different temperatures.

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source |

| 345.68 | 138.04 | Cheméo |

| 377.16 | 147.09 | Cheméo |

| 408.64 | 155.80 | Cheméo |

Experimental and Computational Protocols

The determination of thermochemical data relies on a combination of experimental techniques and computational methods.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of this compound is often determined indirectly through the heat of a specific reaction, such as combustion or hydrogenation.

1. Bomb Calorimetry (for Enthalpy of Combustion)

This method measures the heat released during the complete combustion of a substance at constant volume.

-

Apparatus: A high-pressure stainless steel container (the "bomb"), a water-filled calorimeter, a thermometer, a stirrer, and an ignition system.

-

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature change of the water is meticulously recorded until it reaches a maximum.

-

The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

The enthalpy of combustion (ΔcH°) is then calculated from ΔU using the relationship ΔH = ΔU + Δ(pV).

-

Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

2. Catalytic Hydrogenation (for Enthalpy of Hydrogenation)

This technique measures the heat released when an unsaturated compound, such as this compound, reacts with hydrogen in the presence of a catalyst.

-

Apparatus: A reaction calorimeter equipped with a hydrogen delivery system, a catalyst bed (e.g., containing a palladium or platinum catalyst), and a temperature monitoring system.

-

Procedure:

-

A known amount of this compound is introduced into the reaction vessel containing a suitable solvent.

-

A catalyst is added to the vessel.

-

The system is brought to a constant temperature.

-

A measured amount of hydrogen gas is introduced, and the temperature change during the hydrogenation reaction is recorded.

-

The enthalpy of hydrogenation is calculated from the heat evolved and the moles of this compound reacted.

-

The enthalpy of formation of this compound can then be calculated by combining the experimental enthalpy of hydrogenation with the known enthalpy of formation of the hydrogenation product (n-hexane).

-

Computational Determination of Thermochemical Properties

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting thermochemical properties.

-

Methodology:

-

The three-dimensional structure of the this compound molecule is optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G*).

-

Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Higher-level single-point energy calculations (e.g., using coupled-cluster methods like CCSD(T)) may be performed on the optimized geometry to obtain a more accurate electronic energy.

-

The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which involve calculating the energies of the constituent atoms or related molecules with well-known experimental thermochemical data.

-

Standard molar entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions derived from the optimized geometry and vibrational frequencies.

-

Reaction Pathway Visualization

The hydrogenation of this compound is a fundamental reaction that proceeds in a stepwise manner, first to cis-2-hexene (B1348261) and then to n-hexane. This process is of significant interest in catalysis and organic synthesis.

Caption: Catalytic hydrogenation of this compound to cis-2-hexene and subsequently to n-hexane.

References

The Genesis of the Triple Bond: An In-depth Technical Guide to the Discovery and History of Internal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbon-carbon triple bond, the defining feature of alkynes, is a cornerstone of modern organic synthesis, providing a versatile functional group for the construction of complex molecular architectures. While terminal alkynes have their own rich chemistry, the history and synthesis of internal alkynes—where the triple bond is situated between two carbon substituents—reveals a fascinating narrative of chemical discovery and innovation. This technical guide delves into the seminal discoveries and historical evolution of synthetic methodologies for internal alkynes, providing detailed experimental protocols from foundational papers and summarizing key quantitative data. This exploration offers a valuable perspective for researchers and drug development professionals, highlighting the ingenuity of early chemists and the progression of synthetic strategies that continue to shape the landscape of medicinal and materials chemistry.

Early Methods: Dehydrohalogenation of Dihalides

One of the earliest and most fundamental methods for the synthesis of internal alkynes involves the double dehydrohalogenation of vicinal or geminal dihalides.[1][2][3] This elimination reaction, typically carried out in the presence of a strong base, provided the first reliable route to the carbon-carbon triple bond. A classic example of this approach is the synthesis of diphenylacetylene (B1204595) from stilbene (B7821643) dibromide.

Historical Experimental Protocol: Synthesis of Diphenylacetylene from Stilbene Dibromide

This protocol is adapted from early twentieth-century procedures and demonstrates the fundamental principles of double dehydrohalogenation.

Step 1: Bromination of trans-Stilbene (B89595) to form meso-Stilbene Dibromide

-

Dissolve 2.0 g of trans-stilbene in 40 mL of glacial acetic acid in a 100-mL Erlenmeyer flask by warming on a hot plate.

-

Carefully add 4.0 g of pyridinium (B92312) hydrobromide perbromide to the warm solution.

-

Mix the reagents by swirling the flask and continue heating for an additional 2-3 minutes. Small plate-like crystals of stilbene dibromide should precipitate almost immediately.

-

Cool the flask in cold running water.

-

Collect the solid product by suction filtration using a Büchner funnel and wash the collected solid with 10-15 mL of cold methanol (B129727) to remove any yellow color.

-

Allow the colorless solid to air dry.

Step 2: Dehydrohalogenation of meso-Stilbene Dibromide to Diphenylacetylene

-

In a 100 mL boiling flask, dissolve approximately 1.5 g of potassium hydroxide (B78521) in 20 mL of ethylene (B1197577) glycol by swirling and warming the mixture.

-

Add the dried stilbene dibromide from Step 1 and a few boiling stones to the flask.

-

Attach an air-cooled reflux condenser and heat the mixture to a gentle reflux for 20 minutes.

-

At the end of the reflux period, decant the hot solution into a 250 mL Erlenmeyer flask and allow it to cool to room temperature.

-

Slowly add 120 mL of water while swirling the flask. A yellow, semi-crystalline mass of diphenylacetylene should separate.

-

Allow the mixture to stand for 15 minutes, then cool it in an ice bath.

-

Collect the product by suction filtration and wash with cold water.

-

The crude diphenylacetylene can be purified by recrystallization from a mixture of ethanol (B145695) and water.

The Dawn of Catalysis: Copper-Mediated Alkyne Couplings

The late 19th and mid-20th centuries witnessed the emergence of transition metal catalysis in organic synthesis, with copper salts playing a pivotal role in the development of alkyne coupling reactions. These methods provided more direct and versatile routes to symmetrical and unsymmetrical diynes, a subclass of internal alkynes.

The Glaser Coupling (1869)

In 1869, Carl Glaser reported the oxidative homocoupling of terminal alkynes using a copper(I) salt in the presence of an oxidant, typically air.[4] This reaction, which proceeds through a copper acetylide intermediate, was a groundbreaking discovery for the synthesis of symmetrical diynes.[4]

The Eglinton Reaction (1956)

Geoffrey Eglinton later modified the Glaser coupling by using a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a pyridine (B92270) solution.[5][6] This modification offered better control and reproducibility for the synthesis of symmetrical diynes, particularly for the formation of macrocyclic polyynes.[5]

The Cadiot-Chodkiewicz Coupling (1955)

A significant advancement in the synthesis of unsymmetrical diynes was the development of the Cadiot-Chodkiewicz coupling in 1955 by Paul Cadiot and Wladislas Chodkiewicz.[7][8] This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[7][8]

The Palladium Revolution: Modern Cross-Coupling Reactions

The latter half of the 20th century saw the rise of palladium catalysis, which revolutionized the synthesis of internal alkynes by enabling the coupling of a wider range of substrates with high efficiency and functional group tolerance.

The Sonogashira Coupling (1975)

In 1975, Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara published their seminal work on the palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl and vinyl halides.[9][10][11] This reaction, now known as the Sonogashira coupling, has become one of the most powerful and widely used methods for the synthesis of internal alkynes.[9][10][12]

The following is a representative experimental procedure adapted from the original 1975 Tetrahedron Letters publication by Sonogashira et al.[9]

Synthesis of Phenyl(p-tolyl)acetylene:

-

A mixture of iodobenzene (B50100) (1.0 mmol), p-tolylacetylene (1.2 mmol), and a catalytic amount of dichlorobis(triphenylphosphine)palladium(II) (0.01 mmol) and copper(I) iodide (0.02 mmol) in diethylamine (B46881) (5 mL) was stirred at room temperature under a nitrogen atmosphere.

-

The reaction was monitored by gas chromatography.

-

After the reaction was complete, the solvent was evaporated.

-

The residue was extracted with ether, and the ether layer was washed with dilute acid and water.

-

The organic layer was dried over anhydrous magnesium sulfate (B86663) and the solvent was evaporated.

-

The product was purified by column chromatography on silica (B1680970) gel.

Other Foundational Discoveries

The Friedel-Crafts Reaction (1877)

While primarily known for the alkylation and acylation of aromatic rings, the Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, could also be applied to the synthesis of certain types of internal alkynes, typically through the reaction of an acyl halide with an alkyne in the presence of a Lewis acid catalyst.[13][14][15][16]

The Favorskii Rearrangement (Early 1900s)

The Favorskii rearrangement, discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s, involves the reaction of an alkyne with a carbonyl group under basic conditions to form a propargyl alcohol, which can then be rearranged to an α,β-unsaturated ketone.[12] While not a direct synthesis of a stable internal alkyne, this reaction was historically significant in the manipulation of alkyne-containing structures.[12][17]

Quantitative Data Summary

The following tables summarize the key quantitative data for the historical synthesis of internal alkynes, providing a comparative overview of the different methodologies.

| Reaction | Discoverer(s) | Year | Reactants | Catalyst/Reagent | Typical Yield | Reference |

| Dehydrohalogenation | - | 19th Century | Vicinal/Geminal Dihalides | Strong Base (e.g., KOH, NaNH₂) | Variable | [1][2][3] |

| Glaser Coupling | Carl Glaser | 1869 | Terminal Alkynes | Cu(I) salt, Oxidant | Moderate to Good | [4] |

| Eglinton Reaction | Geoffrey Eglinton | 1956 | Terminal Alkynes | Cu(II) salt (stoichiometric) | Good to Excellent | [5][6] |

| Cadiot-Chodkiewicz Coupling | P. Cadiot & W. Chodkiewicz | 1955 | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt, Base | Good to Excellent | [7][8] |

| Sonogashira Coupling | K. Sonogashira et al. | 1975 | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Base | Good to Excellent | [9][10][11] |

| Friedel-Crafts Reaction | C. Friedel & J. Crafts | 1877 | Acyl Halide + Alkyne | Lewis Acid (e.g., AlCl₃) | Variable | [13][14][15] |

| Favorskii Rearrangement | A. Y. Favorskii | Early 1900s | Alkyne + Carbonyl | Base | Not directly applicable | [12][17] |

Signaling Pathways and Logical Relationships

The evolution of internal alkyne synthesis can be visualized as a logical progression from stoichiometric reactions to highly efficient catalytic cycles.

References

- 1. US3829522A - Synthesis of alkynes by dehydrohalogenation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Alkyne Synthesis | ChemTalk [chemistrytalk.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prezi.com [prezi.com]

- 9. Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 2-Hexyne: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hexyne (also known as methylpropylacetylene), a versatile internal alkyne utilized in organic synthesis. The document details its commercial availability from key suppliers, outlines its physicochemical properties, and presents detailed experimental protocols for its synthesis and key reactions. This guide is intended to serve as a practical resource for professionals in research and development.

Commercial Availability and Suppliers of this compound

This compound is readily available from several major chemical suppliers. It is typically offered in various quantities with purities of 98% or higher. Below is a summary of offerings from prominent vendors. Pricing is subject to change and may vary based on institutional contracts.

| Supplier | Product Number (Example) | Purity | Available Quantities | Price (USD, Approx.) |

| Sigma-Aldrich | 293911 | 99% | 5 g, 25 g | - |

| Thermo Scientific Chemicals | B22405.18 | ≥98.0% | 50 g | $207.65 - $259.00[1][2] |